

Application Notes and Protocols for Flow Cytometry Analysis of Itacitinib (INCB039110)

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Compound of Interest

Compound Name: INCB38579

Cat. No.: B8633897

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Introduction

Itacitinib (formerly known as INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] By targeting JAK1, Itacitinib modulates the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which plays a pivotal role in immune responses, inflammation, and hematopoiesis.[1][3] Dysregulation of the JAK/STAT pathway is implicated in various inflammatory diseases and malignancies, making JAK inhibitors like Itacitinib a significant area of therapeutic development.[3] These application notes provide a detailed protocol for assessing the pharmacological activity of Itacitinib using flow cytometry.

Mechanism of Action

Itacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK1. This action prevents the phosphorylation and subsequent activation of JAK1, thereby blocking the downstream phosphorylation and activation of STAT proteins. Activated STATs typically dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammatory processes. Itacitinib's selectivity for JAK1 is a key attribute, minimizing off-target effects that can be associated with broader JAK inhibition.

Quantitative Data

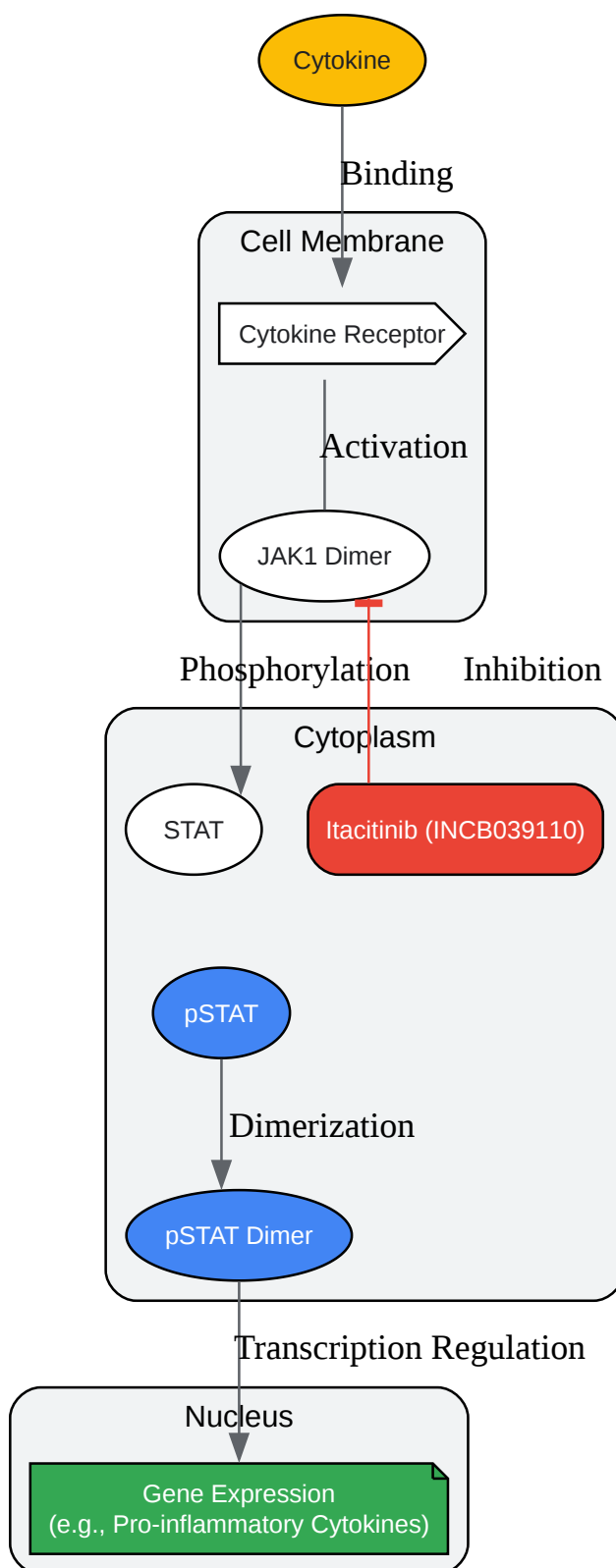
The inhibitory activity of Itacitinib against the JAK family of kinases is summarized in the table below.

Target	IC50 (nM)	Selectivity vs. JAK1
JAK1	2	-
JAK2	63	>20-fold
JAK3	>2000	>200-fold
TYK2	795	>100-fold

Data sourced from Selleck Chemicals and MedchemExpress.

Signaling Pathway

The following diagram illustrates the JAK1/STAT signaling pathway and the inhibitory action of Itacitinib.

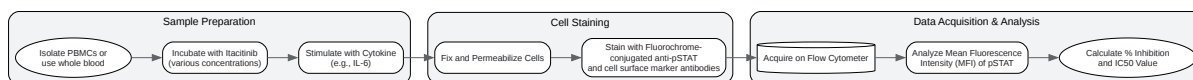


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Caption: Itacitinib inhibits the JAK1/STAT signaling pathway.

Experimental Workflow for Flow Cytometry

The following diagram outlines a typical workflow for assessing the effect of Itacitinib on cytokine-induced STAT phosphorylation.



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Caption: Workflow for pSTAT analysis by flow cytometry.

Detailed Experimental Protocol: Phospho-STAT Flow Cytometry

This protocol details the steps for measuring the inhibition of cytokine-induced STAT phosphorylation by Itacitinib in peripheral blood mononuclear cells (PBMCs) or whole blood.

Materials:

- Freshly isolated PBMCs or whole blood
- Itacitinib (INCB039110)
- DMSO (vehicle control)
- Cytokine for stimulation (e.g., recombinant human IL-6)
- Phosphate Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)
- Fixation Buffer (e.g., BD Cytotfix™)

- Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
- Fluorochrome-conjugated antibodies:
 - Anti-phospho-STAT (e.g., anti-pSTAT3)
 - Cell surface markers (e.g., CD3, CD4, CD8, CD19)
- Flow cytometer

Procedure:

- Cell Preparation:
 - If using PBMCs, isolate them from whole blood using density gradient centrifugation.
 - Resuspend PBMCs or dilute whole blood in an appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS) to a concentration of 1×10^6 cells/mL.
- Compound Incubation:
 - Prepare serial dilutions of Itacitinib in the cell culture medium. Ensure the final DMSO concentration is consistent across all samples and the vehicle control (typically $\leq 0.1\%$).
 - Add the diluted Itacitinib or vehicle control to the cell suspension.
 - Incubate for 1 hour at 37°C in a humidified incubator.
- Cytokine Stimulation:
 - Following the incubation with Itacitinib, add the appropriate cytokine to stimulate the cells (e.g., 100 ng/mL of IL-6).
 - Incubate for 15 minutes at 37°C. It is crucial to maintain consistent timing for this step across all samples.
- Fixation:
 - Stop the stimulation by adding 1 mL of cold PBS and centrifuge the cells.

- Resuspend the cell pellet in a fixation buffer and incubate for 10 minutes at 37°C.
- Permeabilization:
 - Wash the cells with PBS.
 - Resuspend the cells in a pre-chilled permeabilization buffer and incubate on ice for 30 minutes.
- Antibody Staining:
 - Wash the cells with PBS containing 2% FBS.
 - Add the fluorochrome-conjugated anti-phospho-STAT antibody and cell surface marker antibodies to the cells.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Data Acquisition:
 - Wash the cells and resuspend them in PBS.
 - Analyze the samples on a flow cytometer. Ensure the instrument is properly calibrated and compensated.
- Data Analysis:
 - Gate on the cell population of interest based on forward and side scatter, and then on specific cell subsets using the surface marker staining.
 - Quantify the Mean Fluorescence Intensity (MFI) of the phospho-STAT signal within the gated populations.
 - Calculate the percent inhibition of STAT phosphorylation for each concentration of Itacitinib relative to the cytokine-stimulated control.
 - Determine the IC50 value by plotting the percent inhibition against the log of the Itacitinib concentration and fitting the data to a four-parameter logistic curve.

Applications in Research and Drug Development

This flow cytometry-based phospho-STAT assay is a robust method for:

- Characterizing the in vitro potency and selectivity of JAK inhibitors.
- Assessing the pharmacodynamic effects of Itacitinib in preclinical and clinical samples.
- Investigating the role of the JAK/STAT pathway in various disease models.
- Screening for novel JAK inhibitors.

The use of multi-color flow cytometry allows for the simultaneous analysis of STAT phosphorylation in different immune cell subsets within a heterogeneous population, providing a more comprehensive understanding of the compound's effects.

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